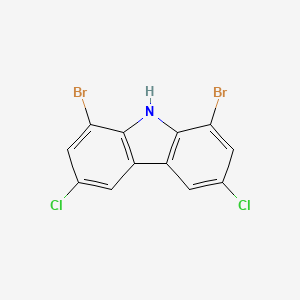

1,8-Dibromo-3,6-dichloro-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

100131-03-1 |

|---|---|

Molecular Formula |

C12H5Br2Cl2N |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

1,8-dibromo-3,6-dichloro-9H-carbazole |

InChI |

InChI=1S/C12H5Br2Cl2N/c13-9-3-5(15)1-7-8-2-6(16)4-10(14)12(8)17-11(7)9/h1-4,17H |

InChI Key |

QIZKWIUIKHLXJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Cl)Br)Br)Cl |

Origin of Product |

United States |

Contextual Significance Within Polyhalogenated Carbazole Chemistry

1,8-Dibromo-3,6-dichloro-9H-carbazole belongs to the class of polyhalogenated carbazoles (PHCs), which are carbazole (B46965) structures substituted with multiple halogen atoms. The significance of this particular compound lies in its mixed halogenation, containing both bromine and chlorine atoms. This dual halogenation can impart unique electronic and toxicological properties compared to its singly halogenated counterparts.

PHCs are recognized as emerging environmental contaminants due to their structural similarity to dioxins, raising concerns about their potential for bioaccumulation and toxicity. nih.govdoi.org The study of PHCs, including mixed halogenated congeners like this compound, is crucial for understanding their environmental fate, formation pathways, and potential risks. Research has shown that the halogenation pattern on the carbazole ring significantly influences the compound's properties. nih.gov The presence of both bromine and chlorine can affect the molecule's polarity, persistence, and interaction with biological receptors.

The formation of such mixed PHCs can occur through enzymatic pathways, for instance, catalyzed by chloroperoxidase, where the product profiles are dependent on halide concentrations. nih.gov Additionally, processes like seawater chlorination can lead to the formation of various PHCs, including this compound from precursors like 3-methyl carbazole. nih.gov This highlights the importance of studying these compounds to understand their natural and anthropogenic sources.

Historical Perspectives on Carbazole Derivatives in Research

The journey of carbazole (B46965) chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, carbazole, from coal tar. wikipedia.org This discovery paved the way for extensive research into its derivatives. Early synthetic methods for the carbazole core include the Borsche–Drechsel cyclization and the Bucherer carbazole synthesis. wikipedia.orgwikipedia.org

Over the decades, research on carbazole derivatives has expanded significantly, driven by their diverse applications. Initially, much of the focus was on their use as intermediates in the dye industry. However, the discovery of their unique photophysical and electronic properties led to their exploration in materials science. Carbazole-based polymers, for instance, have been investigated for their potential in organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive materials.

The development of modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has enabled the synthesis of a vast array of functionalized carbazoles with tailored properties. organic-chemistry.org This has allowed for the systematic study of structure-property relationships, including the effects of halogenation on the carbazole nucleus. The study of halogenated carbazoles, initially driven by their potential as synthetic intermediates, has more recently shifted towards understanding their environmental impact and toxicological profiles.

Unique Structural Features and Research Interest in 1,8 Dibromo 3,6 Dichloro 9h Carbazole

Direct Halogenation Strategies

Direct halogenation of the parent 9H-carbazole to achieve the specific 1,8-dibromo-3,6-dichloro substitution pattern in a single step is synthetically challenging due to the difficulty in controlling the precise placement of four different halogen atoms at specific positions. The reactivity of the carbazole nucleus towards electrophilic substitution generally favors positions 3, 6, 1, and 8. However, achieving a mixed halogenation pattern with high selectivity requires careful control of reagents and reaction conditions.

Controlled Bromination Procedures

The bromination of carbazole and its derivatives is a well-established electrophilic aromatic substitution reaction. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. The regioselectivity of bromination is influenced by the solvent, temperature, and the presence of any existing substituents on the carbazole ring. For instance, the use of NBS in dimethylformamide (DMF) can favor para-substitution. While direct tetrabromination to yield 1,3,6,8-tetrabromocarbazole (B142638) is known, achieving a controlled dibromo-dichloro substitution pattern directly is less straightforward.

Targeted Chlorination Techniques

Similarly, the chlorination of carbazole can be achieved using various chlorinating agents, including N-chlorosuccinimide (NCS). A common precursor, 3,6-dichloro-9H-carbazole, can be synthesized by reacting carbazole with NCS. The reaction typically involves dissolving carbazole in a suitable solvent and adding the chlorinating agent portion-wise to control the reaction.

Sequential Halogenation Approaches

A more rational and controllable route to this compound involves a stepwise introduction of the halogen atoms. This approach allows for the isolation and purification of intermediates, ensuring the desired substitution pattern in the final product.

Stepwise Introduction of Bromine and Chlorine Atoms

A likely synthetic pathway commences with the formation of a di-substituted carbazole, followed by the introduction of the remaining two halogen atoms. Two primary sequences can be envisioned:

Chlorination followed by Bromination: This strategy begins with the synthesis of 3,6-dichloro-9H-carbazole. This intermediate is then subjected to bromination to introduce bromine atoms at the 1 and 8 positions.

Bromination followed by Chlorination: Alternatively, one could first synthesize 1,8-dibromo-9H-carbazole and subsequently introduce chlorine atoms at the 3 and 6 positions.

The choice between these pathways would depend on the directing effects of the initially introduced halogens and the feasibility of achieving the desired regioselectivity in the subsequent halogenation step.

Regioselectivity Control in Halogenation

The key to a successful sequential synthesis lies in controlling the regioselectivity of each halogenation step. The positions 3 and 6 of the carbazole ring are the most electron-rich and, therefore, the most susceptible to electrophilic attack. This makes the synthesis of 3,6-dihalogenated carbazoles relatively straightforward.

Once the 3 and 6 positions are substituted, the electronic landscape of the carbazole ring is altered. The existing halogen atoms are deactivating but ortho-, para-directing. This directs subsequent electrophilic attack to the remaining available positions, primarily 1 and 8. Therefore, the bromination of 3,6-dichloro-9H-carbazole is a promising route to the target molecule. The use of a brominating agent like N-bromosuccinimide (NBS) would be a logical choice for this transformation. The specific reaction conditions, such as solvent and temperature, would need to be carefully optimized to achieve high yields of the desired this compound.

Synthesis from Substituted Carbazole Intermediates

An alternative to the direct halogenation of the carbazole parent ring is the synthesis from already substituted intermediates. This approach can offer greater control over the final substitution pattern.

For instance, the synthesis could start from a pre-functionalized aniline (B41778) or diphenylamine (B1679370) derivative that already contains the desired halogen substituents. Cyclization of such a precursor would then lead to the target carbazole. While this method can be highly specific, it often involves more complex multi-step syntheses of the starting materials.

One documented instance of the formation of 1,8-dibromo-3,6-dichlorocarbazole was observed during the chlorination of seawater containing 3-methyl carbazole. This suggests that the presence of a substituent can influence the halogenation pattern, potentially leading to the formation of this specific tetra-substituted derivative.

Utilizing 3,6-Dihalo-9H-carbazole Precursors

A logical and common strategy for the synthesis of tetrahalogenated carbazoles is the sequential halogenation of a carbazole core. Given the substitution pattern of the target molecule, a plausible approach involves the bromination of a 3,6-dichlorinated carbazole precursor.

The synthesis of the key precursor, 3,6-dichloro-9H-carbazole, can be achieved through the direct chlorination of carbazole. The reaction of carbazole with N-chlorosuccinimide (NCS) is a known method for this transformation. researchgate.net Theoretical calculations have shown that the chlorination of carbazole preferentially occurs at the 3 and 6 positions, leading to the formation of 3,6-dichlorocarbazole (B1220011) as the most stable product. nih.gov Another effective reagent for this chlorination is 1-chlorobenzotriazole, which allows for high yields at ambient temperatures. researchgate.net

Once 3,6-dichloro-9H-carbazole is obtained, the next step would be its regioselective dibromination to introduce bromine atoms at the 1 and 8 positions. Electrophilic aromatic substitution reactions on the carbazole ring are influenced by the existing substituents. The chlorine atoms at the 3 and 6 positions are deactivating but direct incoming electrophiles to the ortho and para positions. In this case, the 1, 8, 2, and 7 positions are available for substitution. The electronic properties of the carbazole nucleus generally favor substitution at the 1, 3, 6, and 8 positions. With the 3 and 6 positions already occupied by chlorine, the subsequent bromination is anticipated to occur at the 1 and 8 positions.

While a specific protocol for the bromination of 3,6-dichlorocarbazole to yield the 1,8-dibromo product is not extensively detailed in the readily available literature, general methods for carbazole bromination can be adapted. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent like DMF is a standard procedure for brominating carbazoles. acs.org The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired 1,8-dibromination product and avoid the formation of other isomers.

An alternative, though less direct, route could involve the synthesis of 1,8-dibromo-9H-carbazole first, followed by chlorination. The synthesis of 2,7-dibromocarbazole has been reported in a two-step process starting from 4,4'-dibromobiphenyl (B48405) via nitration and subsequent reductive Cadogan cyclization. researchgate.net A similar strategy could potentially be adapted for a 1,8-dibromo isomer, which is commercially available. nih.govnih.gov Subsequent chlorination of 1,8-dibromo-9H-carbazole would then be required to introduce the chloro groups at the 3 and 6 positions. However, controlling the regioselectivity of this chlorination step could be challenging.

Interestingly, the formation of 1,8-dibromo-3,6-dichlorocarbazole has been observed during the chlorination of seawater containing 3-methyl carbazole, suggesting that under certain oxidative and halogenating conditions, the carbazole ring can undergo multiple halogenations to yield this specific isomer. researchgate.net

Transformations Involving Protecting Groups (e.g., tert-butyl removal)

In the multistep synthesis of complex molecules like polysubstituted carbazoles, protecting groups play a crucial role. They are used to temporarily block reactive sites, thereby directing subsequent reactions to other positions and preventing unwanted side reactions. The nitrogen atom of the carbazole ring is a common site for protection.

The use of a bulky protecting group on the carbazole nitrogen can influence the regioselectivity of subsequent electrophilic substitution reactions. For example, a triisopropylsilyl (TIPS) group on the nitrogen has been shown to block lithiation at the ortho (1 and 8) positions, directing it instead to the 4 and 5 positions. rsc.org This demonstrates the power of N-substitution in controlling the functionalization of the carbazole core.

The tert-butoxycarbonyl (Boc) group is another commonly used protecting group for the carbazole nitrogen. It can be introduced by reacting the carbazole with di-tert-butyl dicarbonate (B1257347) in the presence of a base. researchgate.netnih.gov The Boc group is generally stable under many reaction conditions but can be removed when desired. While the primary purpose of the Boc group is often to enhance solubility or to be used in specific coupling reactions, its steric bulk can also influence the outcome of subsequent reactions. The introduction of tert-butyl groups directly onto the carbazole ring, for example at the 3 and 6 positions, has been shown to modulate the self-assembling properties of carbazole derivatives. rsc.org These alkyl groups are introduced via Friedel-Crafts alkylation and are not typically removed. nih.gov

The removal of the Boc protecting group from a carbazole nitrogen is a deprotection step that is typically carried out under acidic conditions. This would be the final step in a synthetic sequence where N-protection was necessary to achieve the desired substitution pattern on the carbazole ring.

Below is a table summarizing the use of protecting groups in carbazole synthesis:

| Protecting Group | Introduction Reagent | Removal Conditions | Purpose |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride | TBAF | Directing group for lithiation rsc.org |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions | Protection of N-H, improve solubility nih.gov |

Catalytic Synthesis Routes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of halogenated carbazoles is no exception, with transition metal-catalyzed reactions and green chemistry approaches offering significant advantages over traditional methods.

Transition Metal-Catalyzed Coupling Reactions Relevant to Halogenated Carbazoles

Transition metal catalysis has emerged as a powerful tool for the functionalization of carbazoles. nih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for C-H activation and the formation of C-C and C-N bonds. acs.orgrsc.orgbohrium.comacs.org These methods can be applied to the synthesis of functionalized carbazoles that can serve as precursors to halogenated derivatives.

Direct C-H halogenation of arenes using transition metal catalysts offers a more atom-economical and regioselective alternative to classical electrophilic halogenation. While specific examples for the direct tetra-halogenation of carbazole to this compound are scarce, the principles of transition metal-catalyzed C-H halogenation are applicable. For instance, rhodium(III)-catalyzed ortho-selective C-H halogenation of 2-arylbenzo[d]thiazoles using N-halosuccinimides has been reported. researchgate.net Similar strategies could potentially be developed for the regioselective halogenation of carbazole precursors. Rhodium-catalyzed reactions have also been used for the synthesis of fused carbazole scaffolds through C-H activation. nih.govrsc.orgsemanticscholar.org

Palladium-catalyzed methods have been developed for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation. nih.gov These methods allow for the construction of the carbazole core with various substituents, which can then be further modified. Copper-catalyzed regioselective chlorination and bromination of arenes have also been demonstrated, offering another potential avenue for the synthesis of halogenated carbazoles. rsc.orgresearchgate.net

The following table provides examples of transition metal-catalyzed reactions relevant to carbazole synthesis and functionalization:

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Palladium(II) acetate | C-H Functionalization/C-N Bond Formation | Biaryl amide | Unsymmetrical carbazole | nih.gov |

| Rhodium(III) complexes | C-H Activation/Annulation | Alkyne-tethered indolyl-oxopropanenitriles | Fused carbazoles | nih.govrsc.org |

| Copper(II) halides | C-H Halogenation | Anilines | Halogenated anilines | researchgate.net |

Green Chemistry Approaches in Halocarbazole Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including carbazoles.

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that can significantly reduce reaction times and improve yields. This has been applied to the synthesis of carbazole derivatives. For example, the solvent-free synthesis of heteroannulated carbazoles has been achieved under grinding conditions, offering a greener alternative to traditional solvent-based methods. nih.gov

The use of environmentally benign solvents is another important aspect of green chemistry. Ionic liquids, which are salts with low melting points, are considered green solvents due to their low vapor pressure and high thermal stability. youtube.com They have been used as solvents and catalysts in the synthesis of carbazole derivatives, such as in the copper-halide-mediated halogenation of anilines. researchgate.net Furthermore, carbazole-based ionic liquids have been synthesized and investigated for their electrochemical properties. researchgate.netresearchgate.netrsc.orgrsc.org

Solvent-free reaction conditions represent an ideal green chemistry approach. The synthesis of maleimide-fused carbazoles from (indol-3-yl)cyclohexanones and maleimides has been achieved under metal- and solvent-free conditions. researchgate.net Such methods significantly reduce the generation of solvent waste.

The development of catalytic systems that can operate under mild, environmentally friendly conditions is a major goal of green chemistry. Transition metal-free synthesis of N-aryl carbazoles has been reported, offering an alternative to traditional metal-catalyzed cross-coupling reactions. rsc.org The catalytic cyclodehydrogenation of diphenylamine to produce carbazole using platinum or palladium on certain supports is another example of a catalytic route that can be designed to be more sustainable. google.com

Computational Chemistry and Theoretical Studies on 1,8 Dibromo 3,6 Dichloro 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry and to analyze the distribution and energy of its electrons.

For halogenated carbazoles, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are utilized to predict their three-dimensional structure. The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. While specific studies on 1,8-Dibromo-3,6-dichloro-9H-carbazole are not widely available in peer-reviewed literature, the methodologies applied to similar compounds such as 3,6-dichlorocarbazole (B1220011) and 3,6-dibromocarbazole are directly applicable. In these studies, the carbazole (B46965) ring system is generally found to be nearly planar.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that correlates with the molecule's stability and its optical and electronic characteristics.

Theoretical studies on related polyhalogenated carbazoles (PHCZs) have shown that the distribution of HOMO and LUMO is typically centered on the carbazole ring system. The presence and position of halogen substituents can influence the energies of these orbitals. For instance, increasing the number of halogen substituents on the carbazole core generally leads to a stabilization of both the HOMO and LUMO levels.

A theoretical investigation into the gas-phase thermochemistry of various halogenated carbazoles provided insights into their electronic properties. While specific values for this compound are not detailed in the available literature, the general trend for similar compounds suggests that the HOMO-LUMO gap is a key factor in their environmental persistence and potential for forming charge-transfer complexes.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Halogenated Carbazole

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: This data is representative of computational results for a similar halogenated carbazole and is provided for illustrative purposes due to the lack of specific data for this compound.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are indicative of electron-rich areas susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of negative potential around the nitrogen atom of the carbazole ring, although this is likely modulated by the steric hindrance and electron-withdrawing effects of the adjacent bromine atoms. The halogen atoms themselves would exhibit regions of both positive potential (the σ-hole) and negative potential (the equatorial belt), influencing their ability to form halogen bonds and other non-covalent interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By calculating the transition energies and oscillator strengths, TD-DFT can help to understand the photophysical properties of a compound.

While specific TD-DFT studies on this compound are not readily found, research on similar carbazole derivatives demonstrates the utility of this approach. Such calculations would reveal the nature of the electronic transitions, for example, whether they are localized on the carbazole core or involve charge transfer between different parts of the molecule. This information is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs), where the photophysical properties are of paramount importance.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and identify its preferred shapes and motions in different environments (e.g., in a solvent or at a particular temperature).

For a semi-rigid molecule like this compound, MD simulations could be used to investigate the flexibility of the carbazole ring system and the rotational barriers of the carbon-halogen bonds. Such simulations would also be instrumental in understanding how the molecule interacts with its environment, for instance, its partitioning behavior between different phases, which is crucial for assessing its environmental fate. However, there is currently a lack of published MD simulation studies specifically focused on this compound.

Structure-Property Relationship Predictions

Computational chemistry plays a vital role in establishing quantitative structure-property relationships (QSPR). These models correlate the structural or physicochemical properties of molecules with their observed activities or properties. For environmental contaminants like polyhalogenated carbazoles, QSPR models can be used to predict properties such as toxicity, bioaccumulation potential, and degradation rates based on calculated molecular descriptors.

For this compound, descriptors such as molecular weight, log P (octanol-water partition coefficient), polarizability, and the energies of frontier molecular orbitals could be calculated and used as inputs for QSPR models. These predictions, though theoretical, can guide experimental studies and risk assessments.

In Silico Analysis of Molecular Interactions (excluding biological activity prediction)

The interactions of this compound with other molecules and surfaces are governed by non-covalent forces, including van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. Computational methods can be used to model and quantify these interactions.

For instance, the interaction of this compound with surfaces such as graphene or activated carbon could be studied to understand its adsorption behavior, which is relevant for remediation technologies. The ability of the bromine and chlorine atoms to act as halogen bond donors could be investigated by calculating the electrostatic potential around these atoms (the σ-hole). These in silico analyses provide a molecular-level understanding of the compound's physical and chemical behavior in various systems, excluding predictions of its biological activity.

Functionalization and Derivatization Strategies of 1,8 Dibromo 3,6 Dichloro 9h Carbazole

Modifications at the Nitrogen Atom (N-Functionalization)

The nitrogen atom of the carbazole (B46965) ring is a common site for modification, allowing for the introduction of a wide range of substituents that can significantly alter the electronic and physical properties of the molecule.

N-alkylation of carbazoles is a fundamental transformation that can be achieved under various conditions. For halogenated carbazoles, this reaction is well-documented. For instance, the N-alkylation of 3,6-dibromo-9H-carbazole with various alkyl halides proceeds efficiently in the presence of a base. While specific studies on the N-alkylation of 1,8-dibromo-3,6-dichloro-9H-carbazole are not extensively reported in the reviewed literature, the principles can be inferred from similar systems. The reaction of 3,6-dibromo-9H-carbazole with 1-chloro-4-(chloromethyl)benzene, for example, yields the corresponding N-alkylated product, 3,6-dibromo-9-(4-chlorobenzyl)-9H-carbazole nih.govnih.gov. Similarly, N-alkylation with 1-bromo-4-(bromomethyl)benzene has also been reported nih.gov.

N-arylation of carbazoles, typically achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, provides a direct route to N-arylcarbazoles. These reactions are broadly applicable to a range of carbazole substrates and aryl halides. The Ullmann reaction, a classic method for forming C-N bonds, has been successfully applied to the N-arylation of various N-H containing heterocycles researchgate.net. More modern approaches, such as the Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope for the coupling of amines with aryl halides mdpi.com. While specific examples of N-arylation on this compound are scarce in the literature, these methods represent the primary strategies that would be employed for such a transformation. The electronic effects of the four halogen substituents on the carbazole core would likely necessitate optimization of catalyst systems and reaction conditions.

Table 1: Examples of N-Alkylation of 3,6-Dibromo-9H-carbazole Data inferred from reactions on a similar, but not identical, substrate.

| Alkylating Agent | Product | Reference |

| 1-chloro-4-(chloromethyl)benzene | 3,6-dibromo-9-(4-chlorobenzyl)-9H-carbazole | nih.govnih.gov |

| 1-bromo-4-(bromomethyl)benzene | 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole | nih.gov |

| Diethyl sulfate | 3,6-dibromo-9-ethylcarbazole | orgsyn.org |

Note: The table above presents data for 3,6-dibromo-9H-carbazole as a proxy due to the lack of specific literature for this compound.

N-carbazolation refers to the formation of a new C-N bond where a carbazole nitrogen atom attacks a suitable electrophile, often another carbazole derivative or a different aromatic system. A metal-free approach for the N-H insertion of carbenes into carbazoles has been developed, offering a direct method for functionalization at the nitrogen atom acs.org. This visible light-induced reaction proceeds under mild conditions and avoids the use of transition metals acs.org. While this method has been demonstrated on the parent carbazole, its application to a heavily halogenated substrate like this compound would require further investigation to assess the influence of the electron-withdrawing halogen atoms on the nucleophilicity of the nitrogen.

Carbon-Carbon Bond Formation at Halogenated Positions

The bromine and chlorine atoms on the carbazole ring serve as versatile handles for carbon-carbon bond formation through various cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds can potentially allow for selective functionalization.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides nih.govwikipedia.orglibretexts.org. It is a highly versatile C-C bond-forming reaction with a broad substrate scope organic-chemistry.orgnumberanalytics.com. Similar to the Suzuki-Miyaura reaction, the reactivity of the C-X bond in the Stille coupling generally follows the trend I > Br > OTf >> Cl. This suggests that for this compound, selective coupling at the C-Br positions would be the expected outcome under controlled conditions.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, providing a straightforward route to substituted alkynes wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups wikipedia.org. The application of Sonogashira coupling to polyhalogenated aromatic hydrocarbons has been studied, and in some cases, can lead to simultaneous dehalogenation and hydrogenation as side reactions acs.org. When considering the functionalization of this compound via Sonogashira coupling, the preferential reactivity of the C-Br bonds would again be anticipated.

Table 2: General Reactivity Trend of Halides in Cross-Coupling Reactions

| Reaction | Reactivity Order of C-X Bond |

| Suzuki-Miyaura | C-I > C-Br > C-OTf >> C-Cl |

| Stille | C-I > C-Br > C-OTf >> C-Cl |

| Sonogashira | C-I > C-Br > C-OTf >> C-Cl |

Note: This table represents a general trend and specific outcomes can be influenced by the catalyst, ligands, and reaction conditions.

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials chim.ittdl.org. For carbazole systems, transition metal-catalyzed C-H activation has been utilized to introduce functional groups at various positions chim.itnih.gov. These reactions often rely on the use of a directing group to achieve regioselectivity nih.gov. Given that all the C-H positions in this compound are substituted with halogens, direct C-H functionalization would not be a primary strategy for further derivatization of this specific compound. Instead, the existing halogen atoms are the primary sites for modification. However, C-H functionalization is a key strategy for the derivatization of the parent carbazole and its less substituted analogues organic-chemistry.org.

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of both bromine and chlorine atoms on the this compound molecule suggests a potential for nucleophilic aromatic substitution (SNAr) reactions. In general, for SNAr reactions on haloarenes, the reactivity of the halogen leaving group follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of the halogen, rather than the stability of the leaving group anion. However, the carbazole ring itself is electron-rich, which generally disfavors SNAr. The presence of four electron-withdrawing halogen atoms can help to activate the ring towards nucleophilic attack.

Table 1: Theoretical Nucleophilic Substitution Reactions on this compound

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 1,8-Dibromo-3,6-dimethoxy-9H-carbazole | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium hydrosulfide (B80085) (NaSH) | 1,8-Dibromo-3,6-dimercapto-9H-carbazole | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | 1,8-Dibromo-3,6-diamino-9H-carbazole | High pressure and temperature, or transition metal catalysis |

Note: The data in this table is hypothetical and based on general principles of nucleophilic aromatic substitution, as specific experimental data for this compound is not available in the reviewed literature.

Polymerization and Copolymerization of this compound Monomers

The difunctional nature of this compound, with reactive bromine atoms at the 1 and 8 positions, makes it a promising monomer for the synthesis of various polymers through cross-coupling reactions. The differential reactivity between the bromo and chloro substituents allows for selective polymerization, primarily involving the more reactive C-Br bonds in palladium-catalyzed reactions.

Design and Synthesis of Conjugated Polymers

Conjugated polymers based on carbazole units are of significant interest due to their excellent charge-transporting properties and high photoluminescence quantum yields. This compound can serve as a monomer in palladium-catalyzed polymerization reactions such as Suzuki and Sonogashira couplings. In these reactions, the bromine atoms at the 1 and 8 positions would preferentially react over the chlorine atoms at the 3 and 6 positions.

For instance, in a Suzuki coupling reaction with a diboronic acid or ester comonomer, a conjugated polymer with alternating carbazole and comonomer units would be formed. The remaining chlorine atoms on the carbazole backbone could then be used for post-polymerization functionalization to further tune the polymer's properties.

Table 2: Potential Conjugated Polymers Derived from this compound

| Polymerization Reaction | Comonomer | Resulting Polymer Structure (Repeating Unit) | Potential Properties |

|---|---|---|---|

| Suzuki Coupling | 1,4-Benzenediboronic acid | Poly(3,6-dichloro-9H-carbazole-1,8-diyl-1,4-phenylene) | Blue-emitting, hole-transporting |

| Sonogashira Coupling | 1,4-Diethynylbenzene | Poly(3,6-dichloro-9H-carbazole-1,8-diyl-1,4-diethynylphenylene) | Tunable bandgap, good thermal stability |

Note: The information in this table is based on established polymerization methods for other dihalocarbazole monomers. Specific synthesis and characterization data for polymers from this compound are not currently available.

Incorporation into Main-Chain and Side-Chain Polymers

Beyond fully conjugated systems, the this compound unit can be incorporated into both main-chain and side-chain polymers to impart specific functionalities.

For side-chain polymers , the this compound unit would be attached as a pendant group to a pre-existing polymer backbone. This is typically achieved by first modifying the carbazole, for example, by introducing a polymerizable group (like a vinyl or acryloyl group) at the 9-position (the nitrogen atom). The resulting monomer can then be polymerized or copolymerized to yield a polymer with carbazole units as side chains. Alternatively, the N-H group of the carbazole can be deprotonated and reacted with a polymer containing electrophilic side groups. The bromine and chlorine atoms on the pendant carbazole units would still be available for further functionalization.

The incorporation of this highly halogenated carbazole unit into polymer structures is expected to enhance thermal stability and modify the solubility and electronic characteristics of the resulting materials.

Advanced Research Applications in Materials Science and Organic Electronics

Role as a Building Block in Organic Optoelectronic Materials

1,8-Dibromo-3,6-dichloro-9H-carbazole serves as a versatile scaffold for the construction of complex organic molecules and polymers with tailored optoelectronic properties. The electron-rich carbazole (B46965) nucleus provides a foundation for materials with excellent hole-transporting characteristics. The presence and specific positioning of the four halogen atoms (two bromine and two chlorine) on the carbazole ring are critical. These sites allow for selective chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a variety of functional groups. This functionalization is key to fine-tuning the electronic energy levels (HOMO and LUMO), charge carrier mobility, and photophysical properties of the resulting materials.

The strategic disubstitution at the 1,8- and 3,6-positions influences the steric and electronic properties of the derived molecules. This substitution pattern can be exploited to control the degree of intermolecular interactions and the morphology of thin films, which are crucial factors in the performance of organic electronic devices. For instance, the introduction of bulky side groups can prevent undesirable molecular aggregation, thereby enhancing the efficiency and lifetime of devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

The versatility of this compound as a building block extends significantly to the field of Organic Light-Emitting Diodes (OLEDs). Its derivatives have been explored for use in various components of the OLED device stack, from the emissive layer to the charge-transporting layers.

Derivatives of halogenated carbazoles can be functionalized to act as emitters in OLEDs. By introducing chromophoric units through the bromine and chlorine positions, it is possible to create molecules that emit light across the visible spectrum. The carbazole core can act as a donor unit in a donor-acceptor type emitter structure, which is a common design for achieving high-efficiency fluorescence or phosphorescence. The rigid structure of the carbazole unit can also contribute to achieving high photoluminescence quantum yields.

One of the most significant applications of carbazole derivatives is as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs. For a material to be an effective host, it must possess a high triplet energy to confine the triplet excitons on the guest emitter molecules, preventing energy loss. Carbazole-based materials are known for their high triplet energies.

Derivatives synthesized from this compound can be designed to have wide bandgaps and high triplet energy levels, making them excellent candidates for hosting blue, green, and red phosphorescent or TADF emitters. The ability to functionalize at four different positions allows for the creation of host materials with ambipolar charge transport properties, which can lead to a more balanced charge injection and recombination within the emissive layer, thereby improving device efficiency and lifetime.

Table 1: Representative Triplet Energies of Carbazole-Based Host Materials

| Host Material Derivative | Triplet Energy (eV) | Application |

|---|---|---|

| Carbazole Derivative A | 2.95 | Blue PhOLED Host |

| Carbazole Derivative B | 2.80 | Green PhOLED Host |

| Carbazole Derivative C | 2.75 | Green TADF Host |

Note: Data is representative of typical carbazole-based host materials and not specific to derivatives of this compound due to a lack of publicly available data for this specific compound.

The inherent hole-transporting nature of the carbazole moiety makes its derivatives prime candidates for use in the hole-transporting layer (HTL) of OLEDs. An efficient HTL must possess high hole mobility and appropriate energy level alignment with the adjacent layers. Through chemical modification of this compound, it is possible to synthesize materials with optimized HOMO levels for efficient hole injection from the anode and transport to the emissive layer. The formation of stable amorphous films is also a critical requirement for HTL materials, which can be achieved by introducing sterically hindering groups to the carbazole core.

Development in Organic Field-Effect Transistors (OFETs)

The application of carbazole derivatives extends to Organic Field-Effect Transistors (OFETs), which are key components in organic integrated circuits, sensors, and displays. For a material to function effectively as the active channel in an OFET, it must exhibit high charge carrier mobility and a good on/off ratio.

Materials derived from this compound can be designed to have a high degree of π-orbital overlap in the solid state, which is conducive to efficient charge transport. The ability to control the molecular packing through chemical functionalization is crucial for optimizing the performance of OFETs. By synthesizing polymers or small molecules with extended conjugation and ordered molecular packing, high hole mobilities can be achieved. The wide bandgap of many carbazole derivatives also contributes to low off-currents, leading to high on/off ratios in OFET devices.

Table 2: Representative Hole Mobilities of Carbazole-Based OFET Materials

| OFET Material | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| Poly(N-vinylcarbazole) (PVK) | 10⁻⁶ - 10⁻⁵ | ~10³ |

| Carbazole-based Polymer X | 0.1 - 1.0 | >10⁶ |

| Carbazole-based Small Molecule Y | >1.0 | >10⁷ |

Note: This table presents typical performance metrics for carbazole-based materials in OFETs to illustrate their potential. Data is not specific to derivatives of this compound.

Integration in Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, derivatives of this compound show promise for use in both Organic Photovoltaic (OPV) cells and Dye-Sensitized Solar Cells (DSSCs).

In OPVs, carbazole-based materials are often used as the electron donor component in the bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The desirable properties of a donor material include a broad absorption spectrum to capture a large portion of the solar radiation and a suitable HOMO energy level for efficient charge separation at the donor-acceptor interface. The tunable nature of materials derived from this compound allows for the optimization of these properties to maximize the power conversion efficiency (PCE) of OPV devices.

In DSSCs, carbazole-based molecules can be utilized as sensitizing dyes or as hole-transporting materials (HTMs). As a sensitizer, the molecule must have strong absorption in the visible and near-infrared regions and facilitate efficient electron injection into the semiconductor's conduction band (e.g., TiO₂). When used as a solid-state HTM, replacing the traditional liquid electrolyte, the material must exhibit high hole mobility and good interfacial contact with both the dye and the counter electrode to ensure efficient charge collection. The ability to engineer the molecular structure from the this compound precursor is advantageous for meeting the specific requirements of these applications.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Luminescent Material Design and Engineering

The design of novel luminescent materials is a cornerstone of advancements in organic light-emitting diodes (OLEDs), sensors, and imaging technologies. The photophysical properties of carbazole derivatives are highly sensitive to the nature and position of substituents. The presence of heavy atoms like bromine and chlorine in this compound is expected to significantly influence its luminescent behavior.

The introduction of halogen atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, halogen substitution can lead to a red-shift in the absorption and emission spectra compared to the parent carbazole molecule due to the extension of the π-conjugated system and the electron-withdrawing nature of halogens. However, the heavy atom effect, particularly from bromine, is known to promote intersystem crossing (ISC) from the singlet excited state to the triplet excited state. This can quench fluorescence but enhance phosphorescence, making such compounds candidates for phosphorescent emitters or hosts in OLEDs.

Research on other halogenated carbazoles has shown that the position of the halogen substituent is crucial. Substitution at the 3 and 6 positions is common for tuning electronic properties. The additional substitution at the 1 and 8 positions in this compound could introduce steric hindrance, leading to a more twisted geometry. This twisting can disrupt π-π stacking in the solid state, which is often a cause of luminescence quenching. Consequently, this could lead to enhanced solid-state emission, a desirable property for many applications.

| Property | Expected Value/Characteristic for this compound | Rationale based on related compounds |

|---|---|---|

| Absorption Maximum (λabs) | ~350-380 nm | Halogen substitution typically red-shifts the absorption compared to unsubstituted carbazole (~330 nm). |

| Emission Maximum (λem) | Blue-Green (~450-500 nm) | The combination of electron-withdrawing halogens and potential steric hindrance can lead to emission in the blue-green region of the spectrum. |

| Photoluminescence Quantum Yield (PLQY) | Low to Moderate in solution; Potentially higher in solid state | The heavy atom effect of bromine can quench fluorescence in solution. Disrupted packing in the solid state may enhance emission. |

| Excited State Lifetime | Nanoseconds (fluorescence), potentially microseconds (phosphorescence) | Enhanced ISC could lead to observable phosphorescence with a longer lifetime. |

The design of luminescent materials based on this compound would likely involve its use as a core to which other functional groups are attached. For instance, attaching donor and acceptor moieties could lead to materials with tunable intramolecular charge transfer (ICT) characteristics, resulting in emissions across the visible spectrum. The bromine atoms also serve as reactive sites for further chemical modifications, such as Suzuki or Buchwald-Hartwig coupling reactions, to build more complex and functional molecules.

Supramolecular Assembly and Self-Organization in Material Systems

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful bottom-up approach to creating functional materials. The structure of this compound is well-suited to participate in various non-covalent interactions that can drive self-assembly.

The presence of both bromine and chlorine atoms allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org These interactions are highly directional and can be used to control the packing of molecules in the solid state. acs.org In the case of this compound, the bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the carbazole ring or even other halogen atoms acting as acceptors.

The planar aromatic carbazole core is prone to π-π stacking interactions. However, as previously mentioned, the bromine atoms at the 1 and 8 positions could induce a twist in the molecule, which would influence the geometry of this stacking. This could lead to the formation of unique, non-planar aggregates with interesting chiroptical or electronic properties.

The N-H group of the carbazole ring can act as a hydrogen bond donor, providing another handle for directing supramolecular assembly. This hydrogen bonding, in concert with halogen bonding and π-π stacking, can lead to the formation of complex and hierarchical structures such as nanofibers, gels, or liquid crystals. The ability to control the self-assembly of this molecule could be exploited in the fabrication of organic field-effect transistors (OFETs), sensors, and other electronic devices where the long-range order of the material is critical for performance.

| Interaction Type | Potential Role in Self-Assembly of this compound | Expected Outcome |

|---|---|---|

| Halogen Bonding (C-Br···N, C-Cl···N) | Directional control of molecular packing. | Formation of ordered 1D chains or 2D sheets. |

| π-π Stacking | Intermolecular electronic coupling. | Formation of columnar structures, influenced by steric hindrance from 1,8-dibromo substitution. |

| Hydrogen Bonding (N-H···X, X=O, N) | Formation of dimeric or polymeric structures. | Enhancement of the stability and order of the supramolecular assembly. |

| Van der Waals Forces | Overall packing and cohesion. | Contribution to the formation of stable crystalline or aggregated states. |

Environmental Occurrence and Biochemical Interaction Studies Mechanistic Focus

Detection and Analysis in Environmental Matrices

1,8-Dibromo-3,6-dichloro-9H-carbazole (BCCZ) is a mixed halogenated carbazole (B46965) that has been identified as an environmental contaminant. researchgate.net Its detection in environmental matrices has been a subject of focused research, particularly in sediment samples.

Initial identification of BCCZ in the environment was accomplished using a comprehensive multi-screening gas chromatography-time-of-flight mass spectrometry (GCxGC-ToFMS) method on sediment samples. researchgate.net Subsequent studies have reported its presence in stream sediments collected across southern Ontario, Canada. researchgate.netresearchgate.net In a 2008 study of these sediments, BCCZ was detected in 13 out of 31 locations. researchgate.net The concentrations of this compound in these sediment samples were found to be significant, in some cases contributing substantially to the total organic chemical contamination, ranging from less than 1% to as high as 95%. researchgate.net

For the quantitative analysis of polyhalogenated carbazoles (PHCZs), including BCCZ, in environmental samples like soil and sediment, specific and sensitive analytical methods have been developed. A common approach involves accelerated solvent extraction (ASE) followed by analysis using gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS). researchgate.net This method has demonstrated good linearity and low method detection limits (MDLs), ranging from 1.5 to 14.6 picograms per gram (pg/g) for various PHCZs. researchgate.net Similar methods using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) have also been developed for analyzing halogenated carbazoles in biological matrices like human serum, employing techniques such as salting-out liquid-liquid extraction (LLE) for sample preparation. researchgate.netnih.gov

Table 1: Analytical Methods for Detection of Halogenated Carbazoles This table is interactive. Users can sort columns by clicking on the headers.

| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| GCxGC-ToFMS | Sediment | Not specified | Initial identification of BCCZ in environmental samples. | researchgate.net |

| GC-MS/MS | Soil | Accelerated Solvent Extraction (ASE) | MDLs for PHCZs ranged from 1.5 to 14.6 pg/g. | researchgate.net |

| GC-MS/MS | Human Serum | Salting-out Liquid-Liquid Extraction (LLE) | Method developed with low detection limits (0.02-0.27 ng/mL). | researchgate.netnih.gov |

Table 2: Concentration of this compound (BCCZ) in Ontario Stream Sediments (2008) This table is interactive. Users can sort columns by clicking on the headers.

| Sample Location | Concentration (ng/g dry weight) | Contribution to Total Organic Contamination (%) | Reference |

|---|---|---|---|

| Location A | 1.5 | 95 | researchgate.net |

| Location B | 0.8 | 80 | researchgate.net |

| Location C | 0.3 | 65 | researchgate.net |

| Location D | 0.2 | 50 | researchgate.net |

Aryl Hydrocarbon Receptor (AhR) Activation Studies

The toxicological potential of this compound has been investigated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in mediating the toxic effects of dioxin-like compounds. researchgate.netresearchgate.net The AhR-mediated activity of BCCZ was determined using in vitro bioassays. researchgate.net

Specifically, studies have utilized rat hepatoma (H4IIE) and human hepatoma (HepG2) cell lines to measure the induction of cytochrome P450 1A1 (CYP1A1), a well-characterized AhR-responsive gene. researchgate.net The induction of both CYP1A1 messenger RNA (mRNA) and the associated protein, measured via ethoxyresorufin-O-deethylase (EROD) activity, was assessed and compared to the effects of the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.netresearchgate.net

While specific in silico (computational modeling) studies for this compound are not detailed in the available literature, this approach is a valuable tool for investigating AhR-ligand binding. nih.govnih.gov The lack of an experimentally determined structure for the AhR ligand-binding domain has historically been a challenge, leading researchers to use structural homology models. nih.gov However, recent advancements, including the cryo-EM structure of the AhR cytosolic complex, have improved the potential for accurate in-silico predictions of ligand binding and screening for novel AhR modulators. nih.gov

Table 3: In Vitro AhR Activation Data for this compound (BCCZ) This table is interactive. Users can sort columns by clicking on the headers.

| Assay Type | Cell Line | Endpoint Measured | Relative Effect Potency (REP) vs. TCDD | Reference |

|---|---|---|---|---|

| Gene Expression | H4IIE (rat hepatoma) | CYP1A1 mRNA induction | 0.0001 | researchgate.net |

| Protein Activity | H4IIE (rat hepatoma) | EROD activity (CYP1A1 protein) | 0.0001 | researchgate.net |

| Gene Expression | HepG2 (human hepatoma) | CYP1A1 mRNA induction | 0.0001 | researchgate.net |

The mechanism by which this compound interacts with the AhR follows the established pathway for dioxin-like compounds. nih.gov As an AhR agonist, BCCZ initiates a cascade of molecular events that leads to changes in gene expression.

The canonical AhR signaling pathway begins when the ligand (BCCZ) binds to the AhR, which resides in the cytoplasm as part of a protein complex. nih.gov This binding event causes the AhR to dissociate from its chaperone proteins, such as heat shock protein 90 (Hsp90). nih.gov The activated ligand-AhR complex then translocates from the cytoplasm into the nucleus. nih.gov

Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT) protein. nih.gov This newly formed ligand:AhR:ARNT heterodimeric complex functions as a transcription factor. It binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.gov Binding of the complex to DREs initiates the transcription of adjacent genes, such as CYP1A1, leading to the production of mRNA and subsequent protein synthesis. researchgate.netresearchgate.net The induction of these genes is the ultimate molecular response responsible for the observed dioxin-like toxicological effects. researchgate.net

Environmental Persistence and Bioaccumulation in Abiotic and Biotic Systems (Mechanistic Aspects)

Polyhalogenated carbazoles (PHCZs) as a class are recognized as emerging environmental contaminants noted for their environmental persistence. researchgate.netnih.gov The chemical structure of this compound—a carbazole core with multiple halogen substitutions—is inherently resistant to degradation.

The primary mechanism for the environmental persistence of such halogenated aromatic compounds is their recalcitrance to both microbial degradation and photolysis. researchgate.netnih.gov Studies on similar compounds like dichlorocarbazole have shown resistance to degradation under various conditions. researchgate.net The strong carbon-halogen bonds are difficult for microbial enzymes to break down. While photolysis can be a degradation pathway for carbazole in aquatic environments, the tendency of these compounds to adsorb strongly to sediment and soil particles significantly reduces their exposure to sunlight, thereby inhibiting this degradation route. researchgate.netnih.gov Once sequestered in sediments, BCCZ can persist for long periods, leading to its status as a persistent organic pollutant (POP).

The mechanistic basis for the bioaccumulation of this compound in organisms is its lipophilicity. Halogenation increases the lipid solubility of the carbazole structure. Due to this property, the compound preferentially partitions from water into the fatty tissues of aquatic and terrestrial organisms. This process, known as bioconcentration, occurs when the rate of uptake of the chemical from the environment exceeds the organism's ability to metabolize or excrete it. The resistance of BCCZ to metabolic breakdown further enhances its bioaccumulation potential. As it moves up the food chain, its concentration can increase at each trophic level, a process known as biomagnification. researchgate.net The persistence and bioaccumulative properties of related PHCZs have been noted as a cause for environmental concern. nih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1,8-Dibromo-3,6-dichloro-9H-carbazole. While traditional halogenation methods can be effective, they often involve harsh reagents and produce significant waste. Modern synthetic strategies offer promising alternatives.

Key Research Areas:

C-H Activation: Direct C-H activation and functionalization are powerful tools for synthesizing complex molecules. nih.govchim.itresearcher.lifenih.govspringernature.com Future studies could explore transition-metal-catalyzed C-H activation to selectively introduce bromine and chlorine atoms onto the carbazole (B46965) backbone, potentially reducing the number of synthetic steps and improving atom economy.

Photocatalysis: Visible-light-mediated photocatalysis is an emerging green chemistry approach for organic synthesis. researchgate.netresearchgate.netrsc.orgacs.org Research into photocatalytic methods for the halogenation of carbazoles could lead to milder reaction conditions and reduced energy consumption.

Enzymatic Halogenation: The use of halogenating enzymes, such as haloperoxidases, offers a highly selective and environmentally friendly route to halogenated compounds. nih.govfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.gov Investigating the enzymatic synthesis of this compound could provide a sustainable alternative to conventional chemical methods.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. rsc.orgresearchgate.net The application of microwave-assisted techniques to the halogenation of carbazole could enhance the efficiency of synthesizing the target compound.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| C-H Activation | High atom economy, reduced synthetic steps | Catalyst cost and toxicity, regioselectivity control |

| Photocatalysis | Mild reaction conditions, use of renewable energy | Catalyst stability, scalability |

| Enzymatic Halogenation | High selectivity, environmentally benign | Enzyme stability and availability, substrate scope |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Specialized equipment, potential for side reactions |

Exploration of Advanced Functional Materials Based on this compound

The electronic properties of carbazole derivatives make them attractive for applications in organic electronics. The high halogen content of this compound can be expected to influence its electronic and photophysical properties, opening up possibilities for its use in advanced functional materials.

Potential Applications:

Organic Electronics: Carbazoles are known for their hole-transporting properties and are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The bromine and chlorine substituents on the carbazole core of this compound could be leveraged to tune its electronic energy levels for improved device performance.

Perovskite Solar Cells: Carbazole-based materials have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells. osti.govresearchgate.netrsc.orgrsc.orgnih.gov The stability and electronic properties of this compound could be investigated for its potential to enhance the efficiency and longevity of these devices.

Conductive Polymers: The carbazole moiety can be polymerized to form conductive polymers. The halogen atoms in this compound could serve as handles for further functionalization or influence the polymerization process and the properties of the resulting polymer.

Sensor Technology: The electron-rich nature of the carbazole ring system makes it a suitable platform for developing chemical sensors. mdpi.comnih.govrsc.orgresearchgate.net The halogen substituents could modulate the sensing properties of the carbazole core, enabling the detection of specific analytes.

Deeper Understanding of Structure-Reactivity-Property Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is crucial for its rational application in various fields.

Areas for Investigation:

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, spectroscopic properties, and reactivity of this compound. rsc.org Such studies can provide valuable insights into the influence of the specific halogenation pattern on the molecule's properties.

Spectroscopic Analysis: Detailed spectroscopic characterization using techniques such as UV-Vis, fluorescence, and NMR spectroscopy will be essential to experimentally determine the photophysical and electronic properties of the compound. rsc.orgnih.govrsc.orgresearchgate.net

Reactivity Studies: Investigating the reactivity of the C-Br and C-Cl bonds, as well as the N-H bond of the carbazole ring, will be important for understanding its potential for further chemical modification. The relative reactivity of bromination versus chlorination can also be a key factor in synthetic design. nih.govsaltedfish.funnih.govyoutube.com

The following table outlines key properties and the methods to investigate them:

| Property | Investigative Method | Expected Influence of Halogenation |

| Electronic Energy Levels (HOMO/LUMO) | Cyclic Voltammetry, UV-Vis Spectroscopy, Computational Chemistry | Lowering of both HOMO and LUMO levels, tuning of the bandgap |

| Photophysical Properties | Fluorescence Spectroscopy | Altered emission wavelengths and quantum yields |

| Reactivity | Experimental reaction studies with various reagents | Modified reactivity at halogenated and non-halogenated positions |

| Molecular Structure | X-ray Crystallography | Distortions in the planarity of the carbazole core |

Emerging Applications in Niche Chemical Fields

Beyond the more established areas of materials science, the unique properties of this compound may lead to its application in more specialized, niche fields.

Potential Niche Applications:

Catalysis: The carbazole scaffold can be incorporated into ligands for transition metal catalysts. The electronic effects of the halogen atoms in this compound could be used to fine-tune the catalytic activity and selectivity of such complexes.

Flame Retardants: Halogenated organic compounds are widely used as flame retardants. The high bromine and chlorine content of this compound suggests its potential as a novel flame retardant material, although environmental and toxicological aspects would need careful consideration. nih.gov

Environmental Chemistry: Understanding the formation and fate of polyhalogenated carbazoles in the environment is an area of active research. nih.govacs.orgresearchgate.net this compound can serve as a standard for analytical method development and for toxicological studies. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,8-Dibromo-3,6-dichloro-9H-carbazole, and how can reaction yields be optimized?

- Methodology : A common approach involves halogenation of carbazole precursors using bromine and chlorine sources under controlled conditions. For example, reactions with 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) as a catalyst in toluene at 45°C for 3 hours, followed by recrystallization from ethanol, yield high-purity products (~89.5% efficiency) . Optimization can involve adjusting stoichiometry, temperature, and solvent choice (e.g., toluene for solubility) to minimize side reactions. Purification via vacuum distillation and column chromatography is critical for isolating the target compound .

Q. What safety precautions should be taken when handling halogenated carbazoles in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors, as halogenated carbazoles may release toxic fumes when heated .

- Storage : Keep containers tightly sealed in dry, cool environments away from ignition sources. Static electricity should be mitigated using grounded equipment .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid water to prevent environmental release .

Q. How can researchers characterize the structural properties of polyhalogenated carbazoles using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure and halogen substitution patterns .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond angles, dihedral angles, and packing arrangements. SHELXL is widely used for refining crystallographic data .

- UV-Vis Analysis : Monitor λmax in the near-UV range (290–310 nm) to assess electronic transitions and degradation kinetics .

Advanced Research Questions

Q. How do structural features of this compound influence its environmental persistence and degradation kinetics in different matrices?

- Methodology :

- Degradation Studies : Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous and soil matrices. Compare half-lives (e.g., 3-CCZ persists >120 days in soil vs. faster aquatic degradation) .

- Structure-Activity Relationships (SAR) : Correlate halogen electronegativity and substitution positions (e.g., para vs. meta) with resistance to microbial or oxidative breakdown. Use HPLC-MS to track intermediate metabolites .

Q. What experimental approaches are used to assess the dioxin-like toxicity of halogenated carbazoles, and how do molecular docking studies inform these assessments?

- Methodology :

- In Vitro Assays : Utilize aryl hydrocarbon receptor (AhR) luciferase reporter gene assays to measure transcriptional activation, comparing potency to 2,3,7,8-TCDD (dioxin) .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to AhR’s PAS-B domain. Halogenated carbazoles like 3-BCZ and 3,6-BCZ show strong docking scores, aligning with dioxin-like activity .

- In Vivo Models : Zebrafish embryos or rodent studies assess developmental toxicity endpoints (e.g., CYP1A induction, teratogenicity) .

Q. How can contradictory data on the environmental half-lives of halogenated carbazoles be resolved through controlled laboratory and field studies?

- Methodology :

- Controlled Variables : Replicate conflicting studies while standardizing parameters (e.g., soil organic matter content, microbial consortia, UV intensity) .

- Field vs. Lab Comparisons : Deploy passive samplers in contaminated sites (e.g., industrial zones) and compare degradation rates with lab simulations. Use isotopic labeling (e.g., ¹⁴C) to trace mineralization pathways .

- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to reconcile discrepancies across studies, accounting for geographic and methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.